![molecular formula C20H20N2O5S B3008070 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 300569-90-8](/img/structure/B3008070.png)
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step procedures, starting from simple precursors to more complex structures. For instance, the synthesis of benzoxazole and benzothiazole analogues involves two-step procedures from corresponding benzazoles . Similarly, the synthesis of thiazole-based SCD-1 inhibitors involves a hit-to-lead effort and optimization of structural motifs . These methods could potentially be adapted for the synthesis of "3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and DFT calculations . These methods provide detailed information on the molecular geometry, electronic properties, and thermodynamic properties, which are crucial for understanding the behavior of the molecule . The molecular structure of "3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" would likely be analyzed similarly to predict its reactivity and stability.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of different functional groups and substituents. For example, the presence of a fluorophenol moiety in benzoxazole and benzothiazole analogues contributes to their high sensitivity to pH and selectivity in metal cation sensing . The chemical reactivity of "3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" could be similarly influenced by its trimethoxy and thiazolyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are essential for their practical applications. The molecular electrostatic potential (MEP) surface map and PES scan can provide insights into the chemical reactivity of the molecule . Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test . These analyses would be relevant for "3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" to determine its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Thiazole derivatives, such as the one , have been reported to exhibit significant antimicrobial activity. Specifically, derivatives with phenyl rings substituted with electron-donating groups like hydroxyl, amino, and methoxy groups, including trimethoxy substituents, show enhanced antimicrobial effectiveness. This effectiveness spans across various gram-positive and gram-negative bacterial species, as well as antifungal properties against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Anticancer Activity
There is significant interest in the potential anticancer properties of thiazole derivatives. Studies have shown that certain derivatives, including those with trimethoxy substitutions, demonstrate moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. This is in comparison to reference drugs like etoposide, suggesting a promising avenue for cancer treatment research (Ravinaik et al., 2021).
Antioxidant Properties
Thiazole derivatives have also been studied for their antioxidant properties. Some synthesized compounds within this category have shown potent antioxidant activity, which could have implications for various medical applications, particularly in combating oxidative stress-related diseases (Jaishree et al., 2012).
Inhibition of Stearoyl-CoA Desaturase-1
These derivatives have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. Inhibition of SCD-1 has potential therapeutic implications in metabolic diseases like obesity and diabetes (Uto et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-7-5-12(6-8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUFQPBTJREOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


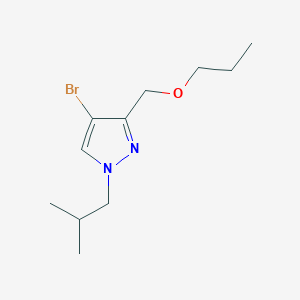

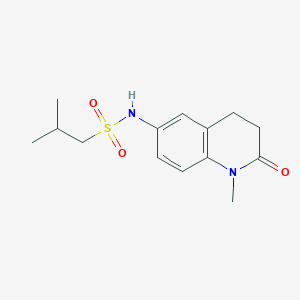
![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)
![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
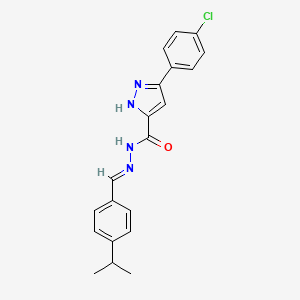

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)
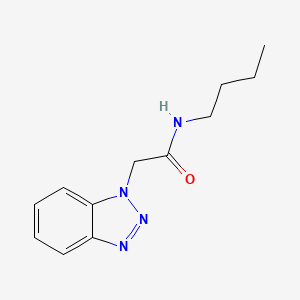
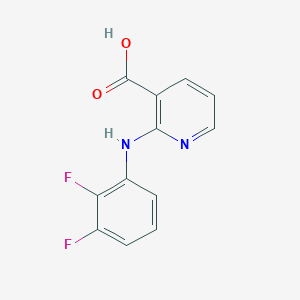
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)
